molecular formula C24H30O7 B190393 Hypophyllanthin CAS No. 33676-00-5

Hypophyllanthin

Cat. No. B190393
CAS RN: 33676-00-5
M. Wt: 430.5 g/mol
InChI Key: LBJCUHLNHSKZBW-XGHQBKJUSA-N
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Description

Hypophyllanthin is a major lignan present in various Phyllanthus species and has been used as one of the bioactive chemical markers for quality control purposes . It contributes to their diverse pharmacological activities . Hypophyllanthin is chemically known as (7R,8R, 9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole with a molecular formula of C 24 H 30 O 7 and molecular weight of 430.5 g/mol .


Synthesis Analysis

The biosynthesis of hypophyllanthin involves the dimerization of cinnamic acid via the shikimate and phenylpropanoid pathways .


Molecular Structure Analysis

Hypophyllanthin has in silico drug-likeness properties, as its binding energy (-9.5 kcal/mol) and pharmacological qualities were the best of all nine phytochemicals screened .


Chemical Reactions Analysis

Hypophyllanthin has been found to exhibit potent inhibitory action on both phagocytic and CD18 expression of phagocytes .


Physical And Chemical Properties Analysis

Hypophyllanthin is a major lignan in Phyllanthus spp, with strong anti-inflammatory activity . Its molecular weight is 430.49 g/mol .

Scientific Research Applications

Immunomodulatory Properties

Hypophyllanthin has been identified to possess potent immunomodulating properties . It affects the immune system in several ways, including the inhibition of chemotaxis, phagocytosis, and reactive oxygen species (ROS) production of human phagocytes in a dose-dependent manner . This suggests its potential use in developing therapies for immune-related disorders.

Anti-inflammatory Activity

The compound also exhibits significant anti-inflammatory effects. Studies have shown that Hypophyllanthin can inhibit phagocytic activity and CD18 expression of phagocytes, which are crucial steps in the inflammatory response . This could be beneficial in treating various inflammatory conditions.

Hepatoprotective Effects

Hypophyllanthin has demonstrated hepatoprotective properties, suggesting it could be used to protect the liver from damage caused by toxins or diseases . This application is particularly relevant in the development of treatments for liver diseases such as hepatitis.

Anti-tumor Potential

In the field of oncology, Hypophyllanthin has shown promise due to its anti-tumor activities. It has demonstrated cytotoxic action in certain cancer cell lines, indicating its potential as a lead molecule in cancer therapy .

Cardiovascular Applications

The compound’s cardiovascular and cardioprotective effects have been documented, with potential applications in treating heart diseases . Its ability to modulate blood pressure and protect cardiac tissues makes it a candidate for cardiovascular drug development.

Antimicrobial and Antiviral Effects

Hypophyllanthin’s antimicrobial and antiviral properties suggest it could be used in developing treatments for various infections . Its effectiveness against specific pathogens could lead to new classes of antibiotics or antiviral medications.

Neuroprotective and Neuroactive Effects

Research has indicated that Hypophyllanthin has neuroprotective and neuroactive effects, which could be harnessed in treating neurodegenerative diseases or brain injuries . Its ability to protect nerve cells offers a pathway for therapeutic applications in neurology.

Anti-diabetic Properties

Lastly, Hypophyllanthin has shown potential in treating metabolic disorders, including diabetes . It targets the human adipocyte lipid-binding protein (AP2)-mediated diseases, which are associated with type 2 diabetes, atherosclerosis, and other conditions .

Safety And Hazards

Hypophyllanthin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is not classified as a hazardous substance or mixture .

Future Directions

Hypophyllanthin has a promising future for hepatitis therapy, particularly for the treatment of the hepatitis C virus . Before being submitted to clinical investigations, additional animal studies utilizing different animal models are necessary to analyze its bioavailability, pharmacokinetics, and pharmacodynamic properties, as well as its toxicity, to determine its efficacy and safety .

properties

IUPAC Name

(7R,8R,9S)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(methoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O7/c1-25-11-16-8-15-10-20(29-5)23-24(31-13-30-23)22(15)21(17(16)12-26-2)14-6-7-18(27-3)19(9-14)28-4/h6-7,9-10,16-17,21H,8,11-13H2,1-5H3/t16-,17-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJCUHLNHSKZBW-XGHQBKJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC2=CC(=C3C(=C2C(C1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CC2=CC(=C3C(=C2[C@@H]([C@H]1COC)C4=CC(=C(C=C4)OC)OC)OCO3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187355
Record name NSC 619044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hypophyllanthin

CAS RN

33676-00-5
Record name NSC 619044
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033676005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC 619044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 33676-00-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYPOPHYLLANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22ZZ21E33P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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